calcitetrol
Beschreibung
Calcitetrol (1α,24R,25-trihydroxyvitamin D₃) is an endogenous metabolite of vitamin D₃ (cholecalciferol) formed via sequential hydroxylation steps mediated by cytochrome P450 enzymes, including CYP24A1 . It is characterized by three hydroxyl groups at positions 1α, 24R, and 25, which enhance its hydrophilicity and bioavailability compared to precursors like calcifediol (25-hydroxyvitamin D₃) . Its CAS number is 72203-93-1, with a molecular formula of C₂₇H₄₄O₄ and a molecular weight of 432.63 g/mol .
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKUWGUJVKMHC-QPGHTDHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432720 | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50648-94-7, 72203-93-1 | |
| Record name | 1,24,25-Trihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Calcitetrol wird durch eine Reihe von Hydroxylierungsreaktionen synthetisiert. Der erste Schritt beinhaltet die Umwandlung von 7-Dehydrocholesterol in Vitamin D3 (Cholecalciferol) bei Belichtung mit ultraviolettem B-Licht. Dies wird gefolgt von einer Hydroxylierung in der Leber zur Bildung von Calcifediol (25-Hydroxyvitamin D3). Der letzte Schritt beinhaltet die Hydroxylierung in der Niere zur Herstellung von this compound .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von unterstützter Flüssigextraktion in Kombination mit Festphasenextraktionstechniken zur Isolierung und Reinigung der Verbindung aus biologischen Flüssigkeiten. Diese Methode gewährleistet hohe Präzision und Genauigkeit bei der Messung der this compound-Spiegel .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calcitetrol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist die Oxidation von Calcitriol zu this compound durch das Enzym Vitamin D3 24-Hydroxylase .
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst die Verwendung von Sauerstoff (O2) und reduziertem Adrenodoxin als Reagenzien.
Reduktion: Umfasst typischerweise die Verwendung von Reduktionsmitteln wie NADPH.
Substitution: Umfasst den Ersatz von Hydroxylgruppen durch andere funktionelle Gruppen unter bestimmten Bedingungen
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Oxidation von Calcitriol gebildet wird, ist this compound. Andere Produkte umfassen Wasser (H2O) und oxidiertes Adrenodoxin .
Wissenschaftliche Forschungsanwendungen
Bone Health
Calcitriol is widely recognized for its role in bone metabolism. It enhances calcium absorption in the intestines and regulates calcium and phosphate homeostasis, which is vital for maintaining bone density.
- Osteoporosis Management : A systematic review indicated that calcitriol therapy effectively stimulates bone formation and reduces bone resorption. Studies showed that calcitriol can slow the rate of bone loss in various populations, particularly when used in combination with other therapeutic agents .
- Secondary Hyperparathyroidism : Calcitriol is used to treat secondary hyperparathyroidism associated with chronic renal failure. It helps manage hypocalcemia by increasing serum calcium levels .
| Application | Effectiveness | Notes |
|---|---|---|
| Osteoporosis | Slows bone loss | Effective in monotherapy and combination |
| Secondary Hyperparathyroidism | Increases serum calcium levels | Commonly used in renal disease management |
Metabolic Disorders
Calcitriol has been studied for its effects on metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).
- Insulin Resistance : A clinical trial demonstrated that calcitriol supplementation significantly improved insulin levels and reduced insulin resistance compared to cholecalciferol in patients with NAFLD. The homeostasis model assessment of insulin resistance (HOMA-IR) showed a notable decrease in those receiving calcitriol .
- Diabetes Management : Calcitriol's role extends to modulating glucose metabolism and may have implications in diabetes management by improving insulin sensitivity .
| Condition | Intervention | Outcome |
|---|---|---|
| Non-Alcoholic Fatty Liver Disease | Calcitriol vs Cholecalciferol | Improved insulin levels, reduced HOMA-IR |
| Insulin Resistance | Calcitriol supplementation | Enhanced insulin sensitivity |
Dermatological Applications
Calcitriol is also effective in treating certain skin conditions.
- Psoriasis : The FDA approved a topical formulation of calcitriol for treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and promoting differentiation .
- Atopic Dermatitis : Recent studies indicate that topical calcitriol can improve skin barrier function and alleviate symptoms of atopic dermatitis by enhancing the expression of skin barrier-related proteins .
| Skin Condition | Formulation | Mechanism of Action |
|---|---|---|
| Psoriasis | Topical ointment | Inhibits keratinocyte proliferation |
| Atopic Dermatitis | Topical application | Enhances skin barrier function |
Cancer Therapy
Emerging research suggests potential applications of calcitriol in oncology.
- Antineoplastic Properties : Calcitriol has shown promise as an adjunct therapy in cancer treatment due to its ability to modulate immune responses and inhibit tumor growth. Preclinical studies indicate that it may enhance the efficacy of certain chemotherapeutic agents while minimizing side effects like hypercalcemia .
- Case Studies : A notable case reported calcitriol-mediated hypercalcemia associated with small-cell lung cancer, highlighting both its therapeutic potential and the need for careful monitoring during treatment .
Wirkmechanismus
Calcitetrol exerts its effects by binding to and activating the vitamin D receptor in various tissues, including the intestine, kidney, and bone. This activation leads to the transcription of genes involved in calcium and phosphate absorption, bone mineralization, and immune modulation . The molecular targets include the vitamin D receptor and the parathyroid hormone receptor .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Vitamin D₃ Compounds
Structural and Metabolic Differences
Calcitetrol is distinguished from other vitamin D₃ derivatives by its unique trihydroxylated structure. Key comparisons include:
| Compound | Hydroxylation Sites | Metabolic Pathway | Bioactivity |
|---|---|---|---|
| Cholecalciferol | None (parent compound) | Converted to calcifediol in the liver | Inactive; requires activation |
| Calcifediol | 25-OH | Hydroxylated in kidneys to calcitriol | Low activity; diagnostic marker for VD₃ |
| Calcitriol | 1α,25-(OH)₂ | Active form; regulates Ca²⁺ absorption | High potency; hypercalcemia risk |
| 24R,25-(OH)₂D₃ | 24R,25-OH | Inactivation product via CYP24A1 | Minimal calcemic effects; bone repair |
| This compound | 1α,24R,25-OH | Downstream metabolite of calcitriol | Moderate activity; reduced hypercalcemia |
Pharmacokinetic Properties
- Half-Life : Shorter than calcifediol but longer than calcitriol, balancing therapeutic efficacy and safety .
- Therapeutic Window : Preclinical data suggest this compound may offer a safer profile for chronic use in immune disorders compared to calcitriol .
Research Findings and Clinical Implications
- Hypercalcemia Mitigation : this compound’s position in the vitamin D inactivation pathway (CYP24A1-mediated) reduces its calcemic effects, making it a candidate for long-term therapies .
- Bone Health : In rodent models, this compound deficiency correlates with impaired osteoclast regulation, highlighting its role in bone remodeling .
- Immune Modulation : this compound upregulates anti-inflammatory cytokines (e.g., IL-10) in vitro, suggesting utility in autoimmune diseases .
Biologische Aktivität
Calcitriol, the active form of vitamin D, plays a crucial role in various biological processes, particularly in calcium and phosphorus homeostasis, immune modulation, and cancer biology. This article presents a detailed overview of the biological activity of calcitriol, supported by research findings, case studies, and data tables.
Calcitriol exerts its effects primarily through binding to the vitamin D receptor (VDR) , a high-affinity ligand-activated transcription factor. Upon binding, calcitriol-VDR complexes regulate gene expression by interacting with vitamin D response elements (VDREs) in target gene promoters. This genomic mechanism is complemented by non-genomic pathways that influence cellular functions such as calcium transport and cell proliferation.
Key Functions:
- Calcium Homeostasis : Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and influences parathyroid hormone (PTH) activity.
- Cell Cycle Regulation : It induces apoptosis and promotes differentiation in various cell types, including cancer cells.
- Immune Modulation : Calcitriol regulates immune responses by modulating the expression of genes involved in inflammation and immune cell function.
Table 1: Biological Effects of Calcitriol
Case Study 1: X-Linked Hypophosphatemia (XLH)
A patient with XLH was treated with oral calcitriol and potassium phosphate. Despite therapy, biochemical markers indicated persistent disease progression. The patient's serum phosphorus levels remained low, highlighting the complexity of calcitriol's effects in metabolic bone diseases.
Key Findings :
- Serum phosphorus levels: 2.9 mg/dL (normal range: 4.3-6.8 mg/dL)
- Alkaline phosphatase (ALP): 461 U/L (normal range: <156-369 U/L)
- Treatment adjustments were necessary to manage symptoms effectively .
Case Study 2: Hypercalcemia Due to Granulomatous Disease
A 62-year-old woman developed hypercalcemia after being treated with vitamin D for muscle weakness. Her condition was attributed to elevated extrarenal 25-hydroxyvitamin D-1alpha-hydroxylase activity due to granulomatous inflammation.
Clinical Observations :
- Initial treatment led to normalized 25-hydroxyvitamin D levels but resulted in hypercalcemia.
- The addition of prednisone resolved hypercalcemia, illustrating the need for careful monitoring during calcitriol therapy .
Pharmacokinetics
Calcitriol's pharmacokinetic properties significantly influence its biological activity. Studies indicate that calcitriol has a bioavailability ranging from 0.2% to 94.76%, depending on the formulation and administration route.
Table 2: Pharmacokinetic Data for Calcitriol
| Parameter | Value |
|---|---|
| Bioavailability (F%) | 5.44% |
| Maximum Plasma Concentration (Cmax) | Varies widely (0.58 ng/mL - 3040 ng/mL) |
| Time to Maximum Concentration (Tmax) | 3.6 to 24 hours |
Q & A
Q. What structural features of calcitetrol contribute to its enhanced bioactivity compared to other vitamin D metabolites, and how can these be characterized experimentally?
this compound (1α,24,25-trihydroxyvitamin D3) possesses three hydroxyl groups, which improve its solubility and receptor-binding affinity. Structural characterization requires techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, X-ray crystallography for 3D conformation analysis, and molecular dynamics simulations to predict receptor interactions. The 1α-hydroxyl group is critical for binding to the vitamin D receptor (VDR), while the 24- and 25-hydroxyl groups influence metabolic stability .
Q. What standardized methodologies are recommended for quantifying this compound in biological samples and assessing its metabolic effects?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For functional studies, in vitro assays such as VDR luciferase reporter gene assays can measure receptor activation, while calcium flux assays in osteoblast cultures evaluate its role in mineral homeostasis. Ensure calibration with certified reference materials and validate methods using spike-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s immunomodulatory effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes)?
Contradictions may arise from differences in cell types, dosage, or experimental models. To address this:
- Perform systematic reviews to identify contextual variables (e.g., immune cell subsets or disease models).
- Use multi-omics approaches (transcriptomics, proteomics) to map this compound’s dose-dependent signaling pathways.
- Replicate conflicting studies under controlled conditions, ensuring purity verification (e.g., ≥98% via HPLC) and standardized cell culture media .
Q. What experimental designs are optimal for investigating this compound’s non-classical pathways, such as its role in modulating microRNA (miRNA) expression in skeletal muscle or immune cells?
- Hypothesis-driven approach : Use CRISPR-Cas9 to knockout VDR in target cells and compare miRNA profiles via NanoString or RNA-seq.
- Functional validation : Transfect cells with miRNA mimics/inhibitors and assess this compound-mediated phenotypes (e.g., myoblast differentiation or cytokine secretion).
- Controls : Include calcitriol (1α,25-dihydroxyvitamin D3) as a comparator to distinguish VDR-dependent vs. -independent effects .
Q. How can interdisciplinary approaches (e.g., computational chemistry and immunology) enhance the study of this compound’s interactions with non-VDR targets?
- Molecular docking : Screen this compound against protein databases (e.g., PDB) to predict binding to non-canonical targets like RORγt or PPARγ.
- Functional assays : Validate predictions using surface plasmon resonance (SPR) for binding affinity and gene-edited cell lines (e.g., VDR-KO) to isolate novel pathways.
- Collaborative frameworks : Partner with structural biologists for co-crystallization studies and immunologists for in vivo validation in autoimmune models .
Q. What strategies mitigate reproducibility challenges in this compound research, particularly in chronic disease models?
- Protocol standardization : Publish detailed methods (e.g., animal diet formulations, this compound dosing schedules) in supplementary materials.
- Data transparency : Share raw datasets (e.g., RNA-seq counts) via repositories like Gene Expression Omnibus (GEO).
- Independent replication : Collaborate with third-party labs to validate key findings, controlling for variables like circadian rhythm and microbiota .
Q. How can researchers design longitudinal studies to assess this compound’s long-term effects on neurodegenerative pathways, such as α-synuclein aggregation in Lewy body disease (LBD)?
- Model selection : Use transgenic mice expressing human α-synuclein and GCase mutations (common in LBD).
- Biomarkers : Monitor lysosomal activity (e.g., Cathepsin D assays) and unfolded protein response (UPR) markers (e.g., BiP/GRP78) in cerebrospinal fluid.
- Advanced imaging : Employ synchrotron-based X-ray fluorescence to map calcium dysregulation in brain regions .
Methodological Guidance
- Data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize conflicting results for resolution .
- Literature synthesis : Use tools like Zotero or EndNote to organize references, ensuring citations align with IUPAC nomenclature and primary sources .
- Ethical compliance : For human cell studies, obtain IRB approval and disclose this compound’s research-only status per CAS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
